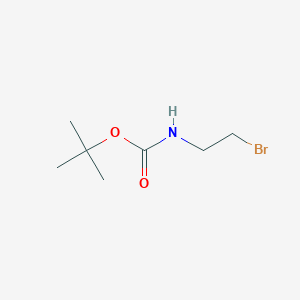
tert-Butyl N-(2-bromoethyl)carbamate
Übersicht
Beschreibung
Tert-Butyl N-(2-bromoethyl)carbamate, commonly referred to as TBEC, is a synthetic organic compound. TBEC has a wide range of applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry
- Summary of the Application : “tert-Butyl N-(2-bromoethyl)carbamate” is used in the synthesis of various organic compounds . It is particularly useful in the palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
- Methods of Application : The specific methods of application can vary depending on the particular synthesis being performed. However, in general, “tert-Butyl N-(2-bromoethyl)carbamate” would be combined with other reagents under controlled conditions to facilitate the desired chemical reactions .
- Results or Outcomes : The use of “tert-Butyl N-(2-bromoethyl)carbamate” in these syntheses can lead to the production of N-Boc-protected anilines and tetrasubstituted pyrroles . The specific results, including any quantitative data or statistical analyses, would depend on the exact parameters of the individual experiments.
Synthesis of Fluorinated Spacers
- Summary of the Application : “tert-Butyl N-(2-bromoethyl)carbamate” is used as a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini .
- Methods of Application : The specific methods of application can vary depending on the particular synthesis being performed. However, in general, “tert-Butyl N-(2-bromoethyl)carbamate” would be combined with other reagents under controlled conditions to facilitate the desired chemical reactions .
- Results or Outcomes : The use of “tert-Butyl N-(2-bromoethyl)carbamate” in these syntheses can lead to the production of fluorinated spacers . The specific results, including any quantitative data or statistical analyses, would depend on the exact parameters of the individual experiments.
Synthesis of N-Boc-aminoalkoxyphenyl Derivatives
- Summary of the Application : “tert-Butyl N-(2-bromoethyl)carbamate” is used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma .
- Methods of Application : The specific methods of application can vary depending on the particular synthesis being performed. However, in general, “tert-Butyl N-(2-bromoethyl)carbamate” would be combined with other reagents under controlled conditions to facilitate the desired chemical reactions .
- Results or Outcomes : The use of “tert-Butyl N-(2-bromoethyl)carbamate” in these syntheses can lead to the production of N-Boc-aminoalkoxyphenyl derivatives . The specific results, including any quantitative data or statistical analyses, would depend on the exact parameters of the individual experiments.
Synthesis of Fluorinated Spacers
- Summary of the Application : “tert-Butyl N-(2-bromoethyl)carbamate” is used as a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini .
- Methods of Application : The specific methods of application can vary depending on the particular synthesis being performed. However, in general, “tert-Butyl N-(2-bromoethyl)carbamate” would be combined with other reagents under controlled conditions to facilitate the desired chemical reactions .
- Results or Outcomes : The use of “tert-Butyl N-(2-bromoethyl)carbamate” in these syntheses can lead to the production of fluorinated spacers . The specific results, including any quantitative data or statistical analyses, would depend on the exact parameters of the individual experiments.
Synthesis of N-Boc-aminoalkoxyphenyl Derivatives
- Summary of the Application : “tert-Butyl N-(2-bromoethyl)carbamate” is used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma .
- Methods of Application : The specific methods of application can vary depending on the particular synthesis being performed. However, in general, “tert-Butyl N-(2-bromoethyl)carbamate” would be combined with other reagents under controlled conditions to facilitate the desired chemical reactions .
- Results or Outcomes : The use of “tert-Butyl N-(2-bromoethyl)carbamate” in these syntheses can lead to the production of N-Boc-aminoalkoxyphenyl derivatives . The specific results, including any quantitative data or statistical analyses, would depend on the exact parameters of the individual experiments.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQZPMQUXEZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399356 | |
| Record name | tert-Butyl N-(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(2-bromoethyl)carbamate | |
CAS RN |
39684-80-5 | |
| Record name | tert-Butyl N-(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-bromoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)
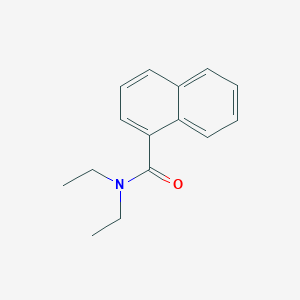
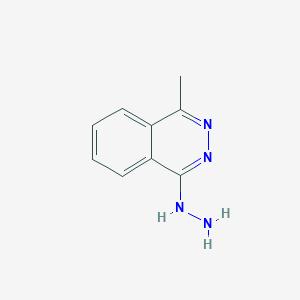
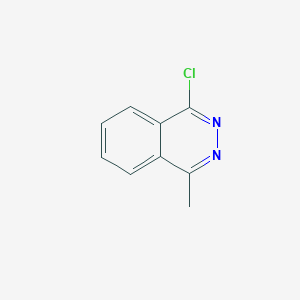
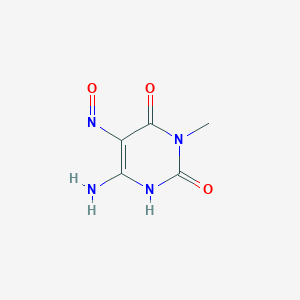
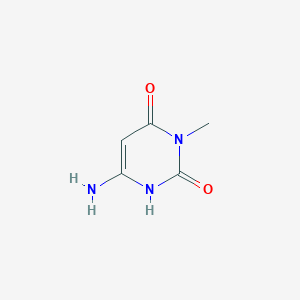
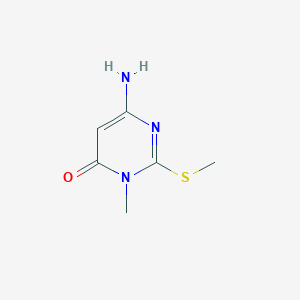
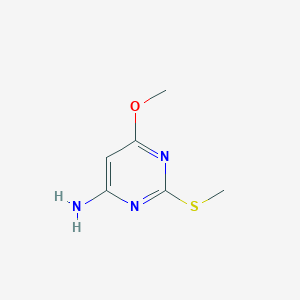
![4-Chlorothieno[2,3-d]pyrimidine](/img/structure/B15048.png)
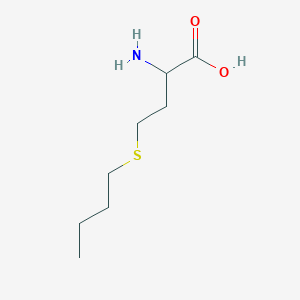
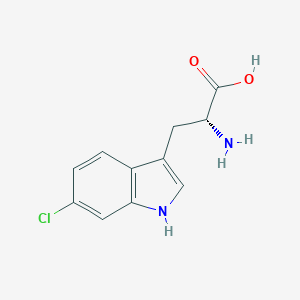
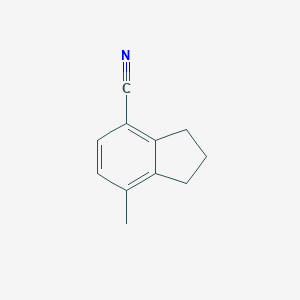
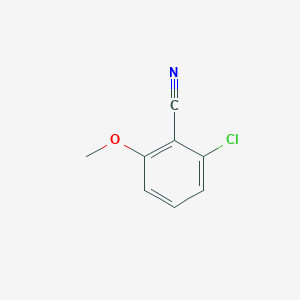
![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)